molecular formula C13H7F2N3O2S B2388279 N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-28-0

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2388279
CAS No.: 851944-28-0
M. Wt: 307.27
InChI Key: VWMVRGPGRUVIPY-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule belonging to the thiazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. Thiazolo[3,2-a]pyrimidine derivatives have been identified as key structures in various biological evaluations . Researchers utilize this compound as a core building block or intermediate for the synthesis of more complex molecules. Its structure, featuring the 5-oxo-5H-thiazolo[3,2-a]pyrimidine core coupled with a difluorophenyl carboxamide group, is often explored for modulating electronic properties and bioavailability in structure-activity relationship (SAR) studies. The specific research applications and biological mechanisms of action for this exact compound are areas of active investigation. As a close structural analog, N-(2,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is commercially available for research purposes, indicating the relevance of this chemical class . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMVRGPGRUVIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=CN=C3N(C2=O)C=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a difluorophenyl halide with the thiazolopyrimidine intermediate in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the thiazolopyrimidine intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a novel antimicrobial agent. For instance, a study demonstrated that derivatives of thiazolopyrimidine compounds can inhibit the growth of resistant bacterial strains, showcasing their applicability in treating infections caused by antibiotic-resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The thiazolo[3,2-a]pyrimidine framework is known for its ability to interact with specific cellular targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promise in reducing inflammation in various animal models. Its anti-inflammatory properties may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Binding Affinity Studies

Ongoing research is focused on understanding the binding interactions of this compound with biological targets such as enzymes and receptors. These studies are crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

Case Studies

Several case studies highlight the compound's efficacy:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazolopyrimidine exhibited potent activity against multiple drug-resistant bacterial strains, paving the way for new antibiotic development strategies .
  • Another investigation demonstrated that modifications to the thiazolo[3,2-a]pyrimidine structure could enhance anticancer activity by improving selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and influencing various biological processes.

    Inhibition of Key Pathways: The compound may inhibit key signaling pathways involved in disease progression, such as the NF-κB or MAPK pathways.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituent at N-position R-group at Position 6 Key Functional Groups Bioactivity (β1i/β5i Inhibition)*
Target Compound 2,5-difluorophenyl Carboxamide Fluorine, amide Not reported
N-(furan-2-ylmethyl) analog (Compound 22) Furan-2-ylmethyl Carboxamide Furan, amide 31% (β1i), 32% (β5i)
Ethyl ester derivative 2,4,6-trimethoxybenzylidene Ethyl carboxylate Methoxy, ester, benzylidene Not tested (crystallography focus)

*Bioactivity data from .

Fluorine atoms are known to influence pharmacokinetics by modulating solubility and metabolic stability.

Crystallographic and Conformational Analysis

The ethyl ester derivative () exhibits a flattened boat conformation in the thiazolo[3,2-a]pyrimidine ring, with a dihedral angle of 80.94° between the fused ring and the benzene substituent . This conformational rigidity contrasts with the more flexible carboxamide-linked difluorophenyl group in the target compound, which may adopt different hydrogen-bonding patterns. For instance, the ethyl ester derivative forms C–H···O hydrogen bonds to create crystal packing along the c-axis, while the carboxamide group in the target compound could engage in stronger N–H···O/N–H···F interactions , influencing solubility and crystallinity .

Biological Activity

The compound N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H8F2N4O2S\text{C}_{12}\text{H}_{8}\text{F}_2\text{N}_4\text{O}_2\text{S}

This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro testing on human lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa) cell lines revealed that certain derivatives of thiazolo[3,2-a]pyrimidines showed promising cytotoxic effects. Notably, one derivative exhibited an IC50 value of 2.2 ± 0.6 μM against A549 cells and 5.6 ± 0.4 μM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular docking studies indicated that these compounds likely inhibit topoisomerase II (Topo II), a critical enzyme involved in DNA replication and repair. This inhibition leads to cell cycle disruption and apoptosis in cancer cells .

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines also exhibit anti-inflammatory properties:

  • COX-2 Inhibition : Certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values around 0.04 μmol , comparable to celecoxib, a standard anti-inflammatory drug. This suggests potential use in treating inflammatory diseases .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, some studies have suggested that thiazolo-pyrimidines may possess:

  • Antimicrobial Properties : Investigations into their activity against various bacterial strains are ongoing.
  • Neuroprotective Effects : Preliminary data indicate potential benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.

Case Study 1: Anticancer Efficacy

In a comprehensive study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anticancer activity against multiple cell lines. The most active compounds were subjected to further molecular docking studies which confirmed their binding affinity to Topo II, suggesting a targeted mechanism for their cytotoxic effects .

Case Study 2: Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory properties of thiazolo-pyrimidines through in vivo models. The compounds were tested using carrageenan-induced paw edema models in rats, demonstrating significant reduction in inflammation markers compared to control groups .

Data Summary Table

Biological ActivityCell Line/ModelIC50 ValueReference
AnticancerA5492.2 μM
AnticancerHeLa5.6 μM
COX-2 Inhibition-0.04 μmol

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2,5-difluorophenyl)-5-oxo-5H-thiazolopyrimidine-6-carboxamide, and how do reaction conditions influence yield?

The synthesis involves multi-step condensation and cyclization reactions. A representative protocol for analogous compounds includes refluxing substituted aniline derivatives with thiazolopyrimidine precursors in acidic media (acetic acid/acetic anhydride) with sodium acetate as a catalyst. For example, heating at 100–110°C for 8–10 hours achieves cyclization, followed by recrystallization in ethyl acetate-ethanol (3:2) to yield pure crystals (~78% yield) . Solvent polarity and temperature control are critical: polar aprotic solvents enhance cyclization efficiency, while slow evaporation during crystallization minimizes defects.

Basic: Which spectroscopic and crystallographic techniques best resolve this compound’s 3D structure and substituent conformation?

Single-crystal X-ray diffraction is indispensable for resolving conformational details, such as:

  • Ring puckering (e.g., flattened boat conformation with C5 deviation of 0.224 Å from the pyrimidine plane)
  • Dihedral angles between aromatic systems (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
    Complementary 1^{1}H/13^{13}C NMR confirms substituent connectivity, while IR spectroscopy identifies carbonyl stretching (1700–1750 cm1^{-1}).

Advanced: How can researchers reconcile discrepancies between computational molecular geometries and experimental crystallographic data?

High-resolution X-ray structures should guide force field adjustments in molecular dynamics simulations. For instance, observed deviations in pyrimidine ring puckering (flattened boat vs. chair conformation) indicate limitations in default torsional potentials. Hybrid approaches combining density functional theory (DFT) with experimental torsion angles improve prediction accuracy. Validate computational models using key bond lengths (e.g., C–S: 1.74–1.78 Å) and angles from crystallography .

Advanced: What strategies optimize bioactivity through targeted structural modifications of the difluorophenyl group?

Systematic fluorination studies using cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce electron-withdrawing groups to enhance target binding. Structural analogs demonstrate that meta-fluorine positioning improves metabolic stability by reducing CYP450 interactions . Retain the thiazolopyrimidine core’s hydrogen-bonding capacity (via N–H and C=O groups) while modifying aryl substituents to balance lipophilicity (LogP < 3.5).

Advanced: What analytical workflows resolve overlapping 1^{1}1H NMR signals in this compound’s complex spin systems?

Employ 2D NMR techniques:

  • COSY/HSQC : Assign coupled protons and carbons in crowded regions (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • HMBC : Correlate long-range couplings (e.g., between C6 carboxamide and thiazole protons).
  • NOESY : Identify spatial proximities (e.g., methyl groups near aromatic rings) .
    Variable-temperature NMR (e.g., 298 K → 323 K) can separate signals by exploiting differential rotational barriers.

Advanced: How do solvent polarity and crystallization parameters influence polymorph formation, and what are the pharmacological implications?

Polymorph screening using ethyl acetate-ethanol (3:2) under slow evaporation yields distinct crystal forms . Characterize polymorphs via:

  • DSC : Identify melting transitions (e.g., 427–428 K for Form I).
  • Powder XRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°).
    Bioavailability variations between polymorphs (e.g., solubility differences >20%) necessitate preformulation studies during lead optimization.

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